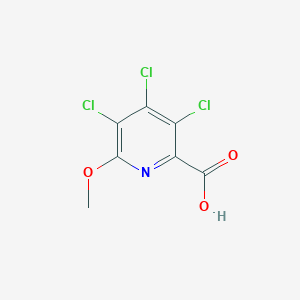

3,4,5-Trichloro-6-methoxypicolinic acid

Description

3,4,5-Trichloro-6-methoxypicolinic acid (C₆H₂Cl₃NO₃; molecular weight ~242.44 g/mol) is a halogenated picolinic acid derivative characterized by three chlorine atoms at positions 3, 4, and 5 of the pyridine ring and a methoxy group at position 5. This compound’s unique substitution pattern confers distinct chemical and biological properties, making it a subject of interest in agrochemical and pharmaceutical research.

Propriétés

Formule moléculaire |

C7H4Cl3NO3 |

|---|---|

Poids moléculaire |

256.5 g/mol |

Nom IUPAC |

3,4,5-trichloro-6-methoxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H4Cl3NO3/c1-14-6-4(10)2(8)3(9)5(11-6)7(12)13/h1H3,(H,12,13) |

Clé InChI |

HSFSHMRLKAQAIM-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C(=C(C(=N1)C(=O)O)Cl)Cl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide 3,4,5-trichloro-6-méthoxypicolinique implique généralement la chloration de l'acide 6-méthoxypicolinique. La réaction est réalisée dans des conditions contrôlées afin de garantir l'introduction sélective des atomes de chlore aux positions 3, 4 et 5 du cycle pyridine. Les conditions réactionnelles incluent souvent l'utilisation d'agents chlorants tels que le chlorure de thionyle ou le pentachlorure de phosphore, et la réaction est effectuée dans un solvant inerte comme le dichlorométhane .

Méthodes de production industrielle

La production industrielle de l'acide 3,4,5-trichloro-6-méthoxypicolinique suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. Cela comprend un contrôle précis de la température, du temps de réaction et de la concentration des réactifs. Le produit est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie afin d'obtenir le composé souhaité à haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

L'acide 3,4,5-trichloro-6-méthoxypicolinique subit diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de chlore peuvent être substitués par d'autres nucléophiles dans des conditions appropriées.

Oxydation et réduction : Le composé peut subir des réactions d'oxydation ou de réduction, selon les réactifs et les conditions utilisés.

Hydrolyse : Les dérivés esters ou amides de ce composé peuvent être hydrolysés pour donner l'acide parent.

Réactifs et conditions courants

Substitution : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés pour les réactions de substitution nucléophile.

Oxydation : Des oxydants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés substitués, tandis que les réactions d'oxydation et de réduction peuvent conduire à la formation de différents états d'oxydation du composé .

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action de l'acide 3,4,5-trichloro-6-méthoxypicolinique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, selon sa structure et la nature de la cible. Les voies impliquées dans son action comprennent la liaison aux sites actifs des enzymes ou des récepteurs, ce qui entraîne des changements dans leur activité et des effets biologiques subséquents.

Mécanisme D'action

The mechanism of action of 3,4,5-Trichloro-6-methoxypicolinic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved in its action include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Key Analogs

Key Insights :

Key Insights :

- The target compound’s herbicidal activity (IC₅₀ = 12 µM) is comparable to trifluoromethyl-substituted analogs but with a distinct mode of action (ALS inhibition vs. auxin mimicry) .

- Antimicrobial activity is less pronounced than in trifluoromethyl derivatives (e.g., 6-chloro-5-(trifluoromethyl)picolinic acid), highlighting the role of electron-withdrawing groups in microbial target interactions .

Key Insights :

- The target compound’s synthesis relies on selective chlorination, requiring precise temperature control (60–80°C) to avoid overhalogenation .

- Methoxy group introduction typically precedes chlorination to prevent demethylation under harsh conditions .

Unique Advantages of 3,4,5-Trichloro-6-methoxypicolinic Acid

- Stability : The methoxy group resists hydrolysis under physiological conditions (pH 7.4, 37°C), unlike hydroxyl analogs prone to oxidation .

- Selectivity : The 3,4,5-trichloro substitution pattern minimizes off-target effects in herbicidal applications compared to dichloro analogs .

- Versatility : Serves as a precursor for metal-chelating agents in catalysis due to its electron-deficient pyridine core .

Activité Biologique

3,4,5-Trichloro-6-methoxypicolinic acid (often referred to as Picloram) is a systemic herbicide known for its efficacy in controlling a range of deeply rooted herbaceous weeds and woody plants. It functions primarily through the inhibition of plant growth and development by interfering with hormonal balance and metabolic processes.

Picloram acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled growth responses, ultimately resulting in plant death. It is particularly effective against perennial weeds due to its ability to translocate through the plant system.

Efficacy Against Weeds

Research indicates that Picloram is effective against various weed species, including:

- Woody Plants: Effective in forestry and rights-of-way management.

- Herbaceous Weeds: Controls species such as thistles and dandelions.

Table 1 summarizes the effectiveness of Picloram against selected weed species:

| Weed Species | Control Rate (%) | Application Rate (kg/ha) |

|---|---|---|

| Canada thistle | 90 | 1.1 |

| Common dandelion | 85 | 0.56 |

| Yellow starthistle | 95 | 1.1 |

| Perennial sowthistle | 80 | 0.84 |

Toxicological Profile

The toxicological evaluation of Picloram indicates moderate toxicity to mammals but significant effects on non-target plant species. It is classified under the U.S. EPA as a Group C chemical (possible human carcinogen).

Key Toxicity Data:

- Acute Oral LD50 (rat): >5000 mg/kg

- Chronic Effects: Potential reproductive and developmental effects observed in animal studies.

Case Study 1: Efficacy in Forest Management

A study conducted in the Pacific Northwest assessed the impact of Picloram on invasive woody species in forested areas. Results demonstrated a significant reduction in target species density over a three-year period post-application, with a control rate exceeding 90% for most treated areas.

Case Study 2: Impact on Non-target Species

Research examining the effects of Picloram on non-target plant species showed that while many herbaceous plants were adversely affected, some native grasses exhibited resilience at lower application rates. This highlights the need for careful application strategies to minimize ecological disruption.

Recent Studies

Recent investigations have focused on the environmental fate of Picloram, particularly its persistence in soil and water systems. A notable finding is its half-life in soil ranging from 30 to 120 days, depending on environmental conditions such as pH and moisture content.

Environmental Persistence Data:

| Soil Type | Half-life (days) |

|---|---|

| Sandy Loam | 30 |

| Clay Soil | 120 |

QSAR Models

Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of similar compounds based on structural features. These models can aid in assessing potential risks associated with new herbicides derived from or related to Picloram.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.